Formetorex
Overview
Description
Formetorex, also known as formetamide or N-formylamphetamine, is a substituted amphetamine described as an anorectic . It does not appear to have ever been marketed . This compound is also an intermediate in the production of amphetamine by the "Leuckart reaction" . It is commonly found as an impurity in clandestine labs where this synthesis method is used .
Synthesis Analysis
The synthesis of this compound involves a non-metal reduction that is typically carried out in three steps . For amphetamine synthesis, a mixture of phenylacetone and formamide (sometimes in the presence of formic acid) or ammonium formate, is heated until a condensation reaction results in the intermediate product, formetamide . In the second step, formetamide is hydrolysed using hydrochloric acid, and the reaction mixture is then basified, isolated, and steam distilled to produce the free base . The final step, the product is dissolved in an organic solvent and precipitated as the sulphate salt of amphetamine by adding sulfuric acid .Molecular Structure Analysis
This compound has a molecular formula of C10H13NO . Its average mass is 163.216 Da and its monoisotopic mass is 163.099716 Da .Chemical Reactions Analysis
This compound is an intermediate in the production of amphetamine by the "Leuckart reaction" . The synthesis involves a non-metal reduction that is typically carried out in three steps . The reaction involves a mixture of phenylacetone and formamide or ammonium formate, which is heated until a condensation reaction results in the intermediate product, formetamide .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 336.9±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.0±3.0 kJ/mol . The flash point is 197.9±7.0 °C . The index of refraction is 1.515 . The molar refractivity is 48.8±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Automated Feedback and Longitudinal Studies : The paper by Arslan, Walther, & Tata (2019) discusses "formr", a study framework that can be used for automated feedback generation and complex longitudinal experience-sampling studies. This tool could be beneficial for conducting detailed and longitudinal studies on the effects or applications of Formetorex in various settings.
Advanced Imaging Techniques in Research : The study by Neu et al. (2010) outlines advanced imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM). These techniques can be crucial in studying the molecular structure and interaction of this compound at the cellular or molecular level.
Engineering Chromosomes in Mice for Genomic Studies : Research by Hérault et al. (1998) introduces a strategy to produce genomic macro-rearrangements in mice, which could be applied in genetic studies related to this compound, particularly if there's an interest in understanding its genetic implications or modifications.
The Use of Semantics in Scientific Literature Retrieval : Ning, Jin, and Wu (2006) in their paper SemreX: Towards Large-Scale Literature Information Retrieval and Browsing with Semantic Association discuss a method for efficient large-scale literature retrieval and browsing based on semantic web technologies. This could be useful for researchers in collating and analyzing existing scientific literature on this compound.
The Automation of Science in Research : The paper by King et al. (2009) discusses the development of Robot Scientist "Adam", which automates the generation and testing of hypotheses. This could be applied in the research of this compound to streamline the hypothesis testing process.
Mechanism of Action
Target of Action
Formetorex, being a substituted amphetamine, is likely to target the central nervous system (CNS), specifically the neurotransmitter systems. Amphetamines typically exert their effects by interacting with the dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Mode of Action
This would result in increased concentrations of these neurotransmitters in the synaptic cleft, leading to prolonged signaling and stimulation of the post-synaptic neuron .
Biochemical Pathways
This compound is an intermediate in the production of amphetamine via the Leuckart reaction . This reaction involves a non-metal reduction typically carried out in three steps . The synthesis involves a condensation reaction between phenylacetone and formamide to produce formetamide, which is then hydrolyzed using hydrochloric acid to produce the free base .
Pharmacokinetics
It can be inferred from related compounds that it would be rapidly absorbed into the bloodstream, metabolized primarily in the liver, and excreted in the urine .
Result of Action
As a substituted amphetamine, it is likely to stimulate the cns, leading to increased alertness, concentration, and physical performance, as well as decreased fatigue and appetite .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the stability of the compound, while factors like temperature and humidity can influence its degradation . Additionally, individual factors such as age, sex, health status, and genetic factors can influence the compound’s pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
N-(1-phenylpropan-2-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSYPSYCGPLSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046135 | |
Record name | Formetorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086829 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22148-75-0, 15302-18-8, 62532-67-6 | |
Record name | N-Formylamphetamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22148-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formetorex [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formetorex | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC245648 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formetorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMETOREX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30555LM9SQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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